6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15290212
Molecular Formula: C26H22FNO3
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22FNO3 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 6-ethyl-9-[(4-fluorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C26H22FNO3/c1-2-18-12-22-21(19-6-4-3-5-7-19)13-24(29)31-26(22)23-15-28(16-30-25(18)23)14-17-8-10-20(27)11-9-17/h3-13H,2,14-16H2,1H3 |
| Standard InChI Key | YWEYLAQXHXWVEI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C3=C1OCN(C3)CC4=CC=C(C=C4)F)OC(=O)C=C2C5=CC=CC=C5 |
Introduction
6-Ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one is a complex organic compound belonging to the class of chromeno-oxazine derivatives. Its structure features a chromene core fused with an oxazine ring, incorporating an ethyl group and a 4-fluorobenzyl substituent. These structural elements contribute to its potential biological activities and reactivity.
Synthesis and Chemical Reactivity
The synthesis of 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one typically involves multi-step organic reactions. These steps may vary based on the desired yield and purity of the final product. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions.
Synthesis Steps Overview
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Initial Formation: The synthesis begins with the formation of the chromene core, often through condensation reactions.
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Oxazine Ring Formation: The oxazine ring is then incorporated, typically through cyclization reactions involving suitable precursors.
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Substitution Reactions: The introduction of the ethyl and 4-fluorobenzyl groups is achieved through substitution reactions.
Biological Activities and Potential Applications
Preliminary studies suggest that 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one exhibits promising biological activities. It has been shown to interact with various molecular targets involved in cellular signaling pathways. Notably, its unique structure offers avenues for further exploration in drug design and development.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Cellular Signaling | Interacts with signaling pathways |
| Potential Therapeutic Use | Drug design and development |
Comparison with Similar Compounds
Several compounds share structural similarities with 6-ethyl-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one. A comparison highlights their uniqueness:
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